Welcome to the BenchChem Online Store!
molecular formula C12H13NO B3036576 3-Amino-5-phenylcyclohex-2-en-1-one CAS No. 36646-70-5

3-Amino-5-phenylcyclohex-2-en-1-one

Cat. No. B3036576
M. Wt: 187.24 g/mol
InChI Key: VMMNLWBJTKNPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06350749B1

Procedure details

A solution of 5-phenylcyclohexane-1,3-dione (5.0 g), ammonium acetate (6.1 g) in ethanol (100 ml) was refluxed for 13 hours. Under reduced pressure, the solvent was evaporated, and to the residue were added ethyl acetate and water. Precipitated crystals were filtered, washed with water and dried to give pale yellow crystals of 1-amino-5-phenylcyclohexen-3-one (5.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][C:11](=O)[CH2:10][C:9](=[O:14])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+:19]>C(O)C>[NH2:19][C:11]1[CH2:12][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][C:9](=[O:14])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(CC(C1)=O)=O
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
ADDITION
Type
ADDITION
Details
to the residue were added ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(CC(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.